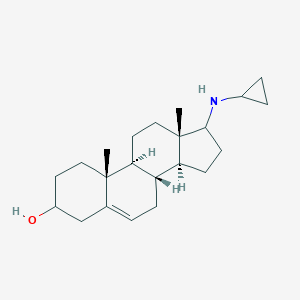

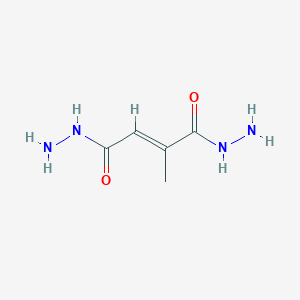

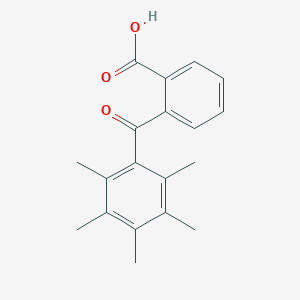

17-(Cyclopropylamino)androst-5-en-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-(Cyclopropylamino)androst-5-en-3-ol, also known as CPCA, is a synthetic androgen compound that has gained attention in the scientific community for its potential application in the field of medicine and research. CPCA is a derivative of the natural hormone testosterone, which plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics.

作用機序

17-(Cyclopropylamino)androst-5-en-3-ol exerts its effects by binding to and activating the androgen receptor, a nuclear transcription factor that regulates gene expression in target tissues. The binding of 17-(Cyclopropylamino)androst-5-en-3-ol to the androgen receptor results in the formation of a hormone-receptor complex, which translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes.

Biochemical and Physiological Effects

17-(Cyclopropylamino)androst-5-en-3-ol has been shown to have anabolic and androgenic effects on skeletal muscle and bone tissue, promoting muscle growth and bone mineralization. 17-(Cyclopropylamino)androst-5-en-3-ol has also been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to a net increase in muscle mass. In addition, 17-(Cyclopropylamino)androst-5-en-3-ol has been shown to increase red blood cell production and enhance oxygen delivery to tissues, which may improve athletic performance.

実験室実験の利点と制限

17-(Cyclopropylamino)androst-5-en-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the androgen receptor, as well as its stability and ease of synthesis. However, 17-(Cyclopropylamino)androst-5-en-3-ol also has limitations, including its potential for off-target effects and its potential for toxicity at high doses.

将来の方向性

There are several potential future directions for research on 17-(Cyclopropylamino)androst-5-en-3-ol, including the development of new drugs for the treatment of androgen-related disorders, the investigation of its anabolic and androgenic effects on different tissues and cell types, and the exploration of its potential as a performance-enhancing agent in sports. Other potential areas of research include the investigation of the molecular mechanisms underlying the effects of 17-(Cyclopropylamino)androst-5-en-3-ol, the identification of novel targets for androgen receptor modulation, and the development of new synthetic routes for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol and related compounds.

合成法

The synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol involves several steps, including the protection of the hydroxyl group at position 3 of the steroid nucleus, the formation of the cyclopropylamine moiety at position 17, and the removal of the protecting group. The most commonly used method for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol is the reductive amination of 17-ketoandrost-5-en-3β-ol with cyclopropylamine in the presence of a reducing agent such as sodium borohydride.

科学的研究の応用

17-(Cyclopropylamino)androst-5-en-3-ol has been studied for its potential application in various fields of research, including the development of new drugs for the treatment of androgen-related disorders such as hypogonadism, osteoporosis, and muscle wasting. 17-(Cyclopropylamino)androst-5-en-3-ol has also been investigated for its anabolic and androgenic effects on skeletal muscle and bone tissue, as well as its potential as a performance-enhancing agent in sports.

特性

CAS番号 |

120973-21-9 |

|---|---|

製品名 |

17-(Cyclopropylamino)androst-5-en-3-ol |

分子式 |

C22H35NO |

分子量 |

329.5 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1 |

InChIキー |

SIHFFPMAENZEHO-YCJMKONYSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C |

SMILES |

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |

正規SMILES |

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |

同義語 |

17-(cyclopropylamino)androst-5-en-3-ol MDL 27,302 MDL 27302 MDL-27302 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)